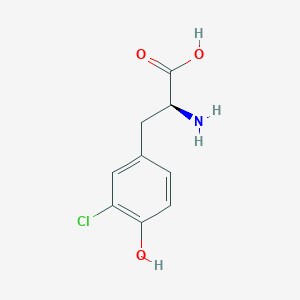

3-Chloro-L-tyrosine

Übersicht

Beschreibung

3-Chlorotyrosin ist ein chloriertes Derivat der Aminosäure Tyrosin. Es entsteht, wenn Tyrosin einer Chlorierung unterzogen wird, typischerweise durch die Wirkung von Myeloperoxidase, einem Enzym, das in bestimmten weißen Blutkörperchen vorkommt. Diese Verbindung wird häufig als Biomarker für oxidativen Stress und Entzündungen verwendet, da ihr Vorkommen die Beteiligung reaktiver Chlorarten in biologischen Systemen anzeigt .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

3-Chlorotyrosin kann durch die Chlorierung von Tyrosin synthetisiert werden. Ein übliches Verfahren beinhaltet die Verwendung von Unterchloriger Säure (HOCl) als Chlorierungsmittel. Die Reaktion wird typischerweise in einer wässrigen Lösung bei kontrolliertem pH-Wert durchgeführt, um eine selektive Chlorierung an der 3-Position des Tyrosinmoleküls zu gewährleisten .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für 3-Chlorotyrosin nicht umfassend dokumentiert sind, würde der allgemeine Ansatz große Chlorierungsreaktionen unter kontrollierten Bedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess würde wahrscheinlich Schritte zur Reinigung, wie Kristallisation oder Chromatographie, beinhalten, um das gewünschte Produkt zu isolieren .

Analyse Chemischer Reaktionen

Formation via Myeloperoxidase (MPO)-Catalyzed Hypochlorous Acid (HOCl) Reaction

3-Chloro-L-tyrosine is generated when hypochlorous acid (HOCl) reacts with tyrosine residues in proteins under oxidative stress conditions . HOCl is produced by the enzyme myeloperoxidase (MPO) in activated neutrophils during inflammation . The reaction proceeds via electrophilic substitution at the ortho position of the tyrosine phenolic ring:

Key Features:

- Specificity: MPO selectively chlorinates the 3-position of tyrosine, distinguishing it from non-enzymatic chlorination .

- Kinetics: Second-order rate constant for HOCl-mediated chlorination is at pH 7.4 and 37°C .

Reaction with Chloramines

Chloramines (e.g., glycine chloramine) generated from HOCl and primary amines can also chlorinate tyrosine, albeit more slowly than direct HOCl reactions .

Kinetic Comparison:

| Chlorinating Agent | Rate Constant () | pH | Temperature |

|---|---|---|---|

| HOCl | 7.4 | 37°C | |

| Glycine Chloramine | 7.4 | 37°C |

Data from Curtis et al. (2011)

Decomposition Pathways

This compound undergoes degradation under high HOCl concentrations or prolonged oxidative conditions:

Dichlorination

Excess HOCl leads to further chlorination at the 5-position, forming 3,5-dichloro-L-tyrosine :

Oxidative Breakdown

In the presence of hydroxyl radicals (), the chlorinated aromatic ring undergoes hydroxylation or ring-opening reactions, yielding small carboxylic acids (e.g., oxalic acid) .

Protein-Bound Chlorination

This compound is predominantly found in proteins, where it alters structural integrity and function. For example:

- Chlorination of apolipoprotein A-I in HDL disrupts cholesterol efflux capacity .

- Integrin and MMP upregulation in vascular smooth muscle cells promotes atherosclerosis .

Free vs. Protein-Bound Stability

| Form | Stability in Blood (Half-Life) | Decomposition Products |

|---|---|---|

| Free | ~4 hours | 3,5-Dichloro-L-tyrosine, NH |

| Protein-Bound | Days to weeks | Cross-linked aggregates |

Environmental Chlorination

Exposure to chlorine gas () or chlorinated water generates this compound in vivo :

Analytical Detection:

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

3-Chloro-L-tyrosine serves as a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its incorporation enhances the efficiency and yield of target peptides due to its unique chlorinated structure, which can alter the physicochemical properties of the resulting peptides. The presence of chlorine can improve the stability and bioactivity of peptides, making them more suitable for therapeutic applications .

Drug Development

In drug development, this compound's structure allows for the incorporation of chlorine into peptide sequences, potentially enhancing their pharmacological properties. This modification can lead to improved binding affinity to biological targets, thereby increasing the efficacy of drug candidates. Research indicates that chlorinated peptides can better interact with specific receptors, which is essential for designing targeted therapies .

Bioconjugation

The compound is also utilized in bioconjugation processes, where it facilitates the attachment of peptides to various biomolecules. This application is vital in developing targeted therapies and diagnostics, especially in cancer treatment and immunotherapy. By conjugating peptides with antibodies or other targeting moieties, researchers can create more effective therapeutic agents that selectively bind to diseased tissues .

Neuroscience Research

Due to its structural similarity to natural neurotransmitters, this compound is employed in neuroscience research to study receptor interactions and signaling pathways within the nervous system. Investigations have shown that this compound can influence neurotransmitter dynamics, providing insights into neurological disorders and potential therapeutic strategies .

Biomarker for Oxidative Stress

This compound has been identified as a specific biomarker for oxidative stress and inflammation. Studies have demonstrated that elevated levels of this compound correlate with various pathological conditions, including chronic lung diseases in premature infants. For instance, higher concentrations of this compound were found in tracheal aspirates from infants suffering from respiratory distress, indicating its role as a marker for neutrophil-mediated oxidative damage . The correlation between this compound levels and myeloperoxidase activity further supports its utility as a biomarker for assessing inflammatory responses .

Comprehensive Data Table

Case Studies

- Chlorinated Proteins in Premature Infants : A study measured this compound levels in tracheal aspirates from premature infants. Results indicated significantly higher levels in infants who developed chronic lung disease compared to those who did not, highlighting its potential as a biomarker for assessing respiratory health .

- Chlorine Exposure : Research developed an analytical method to detect this compound as a novel indicator of chlorine poisoning. This study successfully identified elevated levels of the compound in blood samples from individuals exposed to chlorine gas, demonstrating its utility in toxicology .

- Oxidative Modifications in Patients : A clinical assay was developed to measure chlorinated tyrosines in patients with chronic inflammatory diseases. The findings suggested that elevated levels of this compound could serve as indicators of disease severity and oxidative stress status .

Wirkmechanismus

3-Chlorotyrosine exerts its effects primarily through its role as a biomarker for oxidative stress. It is formed when myeloperoxidase catalyzes the chlorination of tyrosine in the presence of hypochlorous acid. This reaction occurs during inflammatory responses, where reactive chlorine species are generated to combat pathogens. The presence of 3-chlorotyrosine indicates the involvement of these reactive species and provides insights into the molecular pathways of inflammation and oxidative damage .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3,5-Dichlorotyrosin: Ein weiteres chloriertes Derivat von Tyrosin, das durch weitere Chlorierung von 3-Chlorotyrosin entsteht.

Tyrosin: Die Ausgangsaminoäure, die zu 3-Chlorotyrosin chloriert werden kann.

4-Chlorotyrosin: Ein Positionsisomer, bei dem das Chloratom an der 4-Position des Tyrosinmoleküls gebunden ist.

Einzigartigkeit

3-Chlorotyrosin ist einzigartig aufgrund seiner spezifischen Bildung durch die Wirkung von Myeloperoxidase und seiner Rolle als Biomarker für oxidativen Stress. Im Gegensatz zu seinen Isomeren oder anderen chlorierten Derivaten ist 3-Chlorotyrosin spezifisch mit Entzündungsreaktionen und dem Vorhandensein reaktiver Chlorarten verbunden .

Biologische Aktivität

3-Chloro-L-tyrosine (Cl-Tyr) is a halogenated derivative of the amino acid tyrosine, formed through the action of myeloperoxidase (MPO) in the presence of reactive chlorine species. This compound has garnered attention as a biomarker for various pathological states, particularly those involving oxidative stress and inflammation. This article explores the biological activity of this compound, including its formation, significance in disease processes, detection methods, and implications in clinical settings.

Formation and Mechanism

This compound is generated when tyrosine residues in proteins are chlorinated by hypochlorous acid (HOCl), which is produced by the MPO enzyme during inflammatory responses. This reaction can lead to modifications in protein structure and function, contributing to the pathophysiology of several diseases.

Reaction Mechanism

The chlorination of tyrosine primarily occurs via two pathways:

- Direct Chlorination : Involves the attack of HOCl on the aromatic ring of tyrosine.

- Chloramine Formation : Chloramines formed from the reaction of ammonia or amines with HOCl can also chlorinate tyrosine residues.

Role as a Biomarker

This compound serves as a specific marker for MPO-catalyzed oxidation and has been linked to various conditions, including:

- Atherosclerosis : Elevated levels of Cl-Tyr have been found in low-density lipoprotein (LDL) isolated from atherosclerotic plaques, indicating its role in lipid oxidation and plaque formation .

- Chronic Inflammatory Diseases : Increased concentrations of Cl-Tyr have been associated with conditions such as renal failure, myocardial infarction, and cystic fibrosis .

- Chlorine Exposure : Recent studies have identified Cl-Tyr as a novel biomarker for chlorine poisoning, detectable in blood samples following exposure .

Detection Methods

Quantifying this compound in biological samples is crucial for understanding its role in disease. Several analytical techniques have been developed:

Case Studies

- Atherosclerosis Study :

- Chlorine Poisoning Investigation :

Research Findings

Recent research highlights the importance of this compound in various biological contexts:

- Inflammation and Oxidative Stress : Elevated Cl-Tyr levels correlate with markers of inflammation and oxidative damage, reinforcing its role as an indicator of tissue injury .

- Clinical Implications : The detection of Cl-Tyr can inform clinical assessments for conditions related to oxidative stress and inflammation, potentially guiding therapeutic interventions .

Q & A

Q. Basic: What methodologies are recommended for detecting 3-Chloro-L-tyrosine in biological samples?

Answer: The two most robust methods are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

- GC-MS : Requires derivatization of this compound to enhance volatility. This method is validated for forensic applications, such as detecting chlorine poisoning .

- LC-MS/MS : Offers higher sensitivity without derivatization, making it suitable for clinical studies (e.g., quantifying this compound in plasma or urine) .

Key considerations: Use isotopically labeled internal standards (e.g., deuterated this compound) to correct for matrix effects .

Q. Basic: How is this compound validated as a biomarker for myeloperoxidase (MPO) activity?

Answer: Validation involves:

Enzymatic assays : Incubate MPO with L-tyrosine, hydrogen peroxide, and chloride ions to confirm this compound generation .

Specificity tests : Use MPO inhibitors (e.g., 4-aminobenzoic acid hydrazide) to block this compound formation in cell or tissue models .

Clinical correlation : Measure elevated levels in atherosclerosis patients’ low-density lipoprotein (LDL) and correlate with disease severity .

Q. Advanced: How can contradictions in this compound data from GC-MS and LC-MS/MS be resolved?

Answer: Discrepancies often arise from:

- Derivatization efficiency (GC-MS) vs. ion suppression (LC-MS/MS).

- Sample preparation : Ensure consistent protein precipitation and solid-phase extraction (SPE) protocols .

Resolution steps: - Cross-validate methods using shared reference samples.

- Optimize LC-MS/MS conditions to minimize interference from co-eluting metabolites .

Q. Advanced: What experimental designs are used to study this compound in oxidative stress models?

Answer:

Neutrophil activation : Stimulate neutrophils with phorbol esters, then measure this compound alongside reactive oxygen species (ROS) and MPO activity .

In vivo models : Use MPO-knockout mice to establish causality in atherosclerosis studies .

Multi-marker panels : Combine with other oxidative markers (e.g., nitrotyrosine) to assess systemic oxidative stress .

Q. Basic: What sample preparation techniques are optimal for this compound analysis in plasma?

Answer:

- Protein precipitation : Use methanol or acetonitrile to remove plasma proteins.

- Solid-phase extraction (SPE) : Employ hydrophilic-lipophilic balance (HLB) cartridges to isolate this compound from hydrophilic interferents .

- Stabilization : Add protease inhibitors to prevent enzymatic degradation during storage .

Q. Advanced: How can this compound’s specificity be assessed in complex matrices like atherosclerotic plaques?

Answer:

- Immunodepletion : Remove abundant proteins (e.g., albumin) from plaque homogenates to reduce interference .

- Orthogonal methods : Confirm results using antibody-based assays (e.g., ELISA) alongside mass spectrometry .

- Spatial mapping : Apply imaging mass spectrometry to localize this compound within plaque microstructures .

Q. Basic: What controls are essential for quantifying this compound in neutrophil activation studies?

Answer:

- Negative controls : Include samples without MPO substrate (L-tyrosine) or hydrogen peroxide.

- Inhibitor controls : Add MPO-specific inhibitors to confirm enzymatic origin .

- Blank matrices : Use MPO-free buffers to identify background noise in assays .

Q. Advanced: How can this compound’s pharmacokinetics be modeled in vivo?

Answer:

- Isotope tracing : Adminstrate deuterated this compound to track absorption, distribution, and excretion .

- Compartmental modeling : Fit time-course data to estimate MPO activity dynamics in inflammatory tissues .

- Correlative studies : Link plasma this compound levels to neutrophil counts in asthma or sepsis models .

Methodological Notes

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWBBAGYTKWBCD-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315678 | |

| Record name | 3-Chloro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7423-93-0 | |

| Record name | 3-Chloro-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7423-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorotyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007423930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROTYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY44C9MINA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.